4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an imidazole ring. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and materials science. The molecular formula for this compound is with a molar mass of approximately 253.095 g/mol .
This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical suppliers and research institutions focusing on synthetic organic chemistry. The compound's unique structure allows it to serve as a versatile building block in the synthesis of more complex molecules.
The synthesis of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves cyclization reactions between appropriate precursors. One common synthetic route includes the reaction of 4-bromoaniline with cyclopropyl isocyanate, followed by cyclization to form the imidazole ring. This reaction generally requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
In industrial settings, the production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles such as solvent recycling and energy efficiency. Optimization of reaction conditions is crucial for scaling up the synthesis process without compromising product quality.
The molecular structure of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one features a bromine atom attached to the benzene ring, with a cyclopropyl group linked to the imidazole moiety. This configuration contributes to its reactivity and biological activity.
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific biological targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with macromolecules, influencing their activity. The presence of the bromine atom and cyclopropyl group modulates binding affinity and specificity, which is critical for its potential therapeutic applications.
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is typically a solid at room temperature. It exhibits stability under normal storage conditions but should be kept away from moisture and light to maintain its integrity.
The compound's chemical properties include:
These properties make it suitable for various applications in research and industry .
4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one has several significant applications:
This compound represents a promising avenue for further research due to its unique structural features and potential applications across multiple scientific disciplines.
Benzimidazole derivatives constitute a privileged scaffold in medicinal chemistry, with their therapeutic applications evolving significantly since the first pharmacologically active analogs emerged in the mid-20th century. The core structure—a fusion of benzene and imidazole rings—provides remarkable versatility in molecular interactions, enabling binding to diverse biological targets. Early development focused on anthelmintic agents (e.g., albendazole) and antihypertensives, but strategic substitutions at critical positions have since unlocked applications across antiviral, anticancer, and anti-inflammatory therapeutics. The progression from simple benzimidazoles to N1- and C4-substituted variants represents a deliberate evolution toward enhanced target specificity and pharmacokinetic profiles. Contemporary drug discovery leverages these advances to develop kinase inhibitors, epigenetic modulators, and DNA repair antagonists, with several candidates in clinical development pipelines [4] [6].
Table 1: Therapeutic Evolution of Benzimidazole Derivatives
Era | Representative Agents | Primary Therapeutic Application | Structural Features |
---|---|---|---|
1960s-1980s | Albendazole, Thiabendazole | Antiparasitic agents | Unsubstituted or simple C2 substituents |
1990s-2000s | Telmisartan, Pimobendan | Hypertension, Heart failure | N1-alkyl/aryl, C2-specific modifications |
2010s-Present | Veliparib analogs, BRD4 inhibitors | Oncology, Targeted therapies | Strategic N1 cycloalkyl, C4 halogen/aryl groups |
Strategic substitution at the C4 position of the benzimidazole scaffold profoundly influences bioactivity profiles, particularly in inflammation and antiviral contexts. Bromination at C4 enhances molecular recognition through two primary mechanisms: (1) halogen bonding interactions with carbonyl groups or electron-rich residues in target proteins, and (2) steric perturbation that favors specific binding conformations. The compound 4-bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one exemplifies this design principle, where the bromo group's electron-withdrawing properties modulate electron density across the fused ring system, enhancing interactions with catalytic sites of inflammatory mediators like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) [2] [4].
Recent studies demonstrate dual-targeting potential in analogs featuring C4 halogenation. Quinazolin-4(3H)-one derivatives structurally related to substituted benzimidazoles exhibit concurrent inhibition of PARP1 (involved in DNA repair) and BRD4 (an epigenetic regulator), showing exceptional promise in triple-negative breast cancer models where inflammation and oncogenesis intersect. The bromine atom in these systems contributes to π-stacking interactions within the BRD4 acetyl-lysine binding pocket while facilitating hydrogen bonding with PARP1's catalytic domain—validating the strategic incorporation of halogen atoms at C4 for multitarget engagement [4].
The therapeutic optimization of benzimidazoles centers on two critical sites: the N1-position and the C4-position on the benzoid ring. Introduction of a cyclopropyl group at N1 confers distinct pharmacological advantages over alkyl or aryl substituents:
Concurrently, bromine at C4 provides strategic advantages:
Table 2: Molecular Properties of 4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₉BrN₂O | Confirms elemental composition (MW: 253.10 g/mol) |
LogP (Predicted) | 1.8–2.2 | Optimal range for blood-brain barrier permeability |
Topological Polar Surface Area | 41.2 Ų | Favors cellular uptake while maintaining solubility |
Halogen Bond Donor | Yes (Br) | Enhances protein-ligand binding affinity |
Rotatable Bonds | 1 (N-cyclopropyl) | Low molecular flexibility improves target selectivity |
This molecular engineering balances steric, electronic, and pharmacokinetic parameters. The cyclopropyl group's spatial occupancy reduces off-target interactions with ATP-binding pockets of non-target kinases, while the bromine's hydrophobic contour matches subpockets in inflammation-associated targets. Synthetic accessibility further enhances the scaffold's utility: the compound is prepared via cyclization of 4-bromo-1,2-diaminobenzene with N-cyclopropylcarbamoyl derivatives, followed by oxidation—a route amenable to scale-up under current Good Manufacturing Practices (cGMP) [1] [2] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3